molecular formula C12H15BCl2O3 B6323575 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096996-54-0

2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6323575
CAS No.: 2096996-54-0
M. Wt: 289.0 g/mol
InChI Key: ADSABBVYMSMVHM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a chemical compound with the molecular formula C12H15BCl2O3 It is characterized by the presence of two chlorine atoms, a phenol group, and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2,6-dichlorophenol with 4,4,6-trimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include substituted phenols, quinones, and reduced phenol derivatives. These products can have different properties and applications depending on the specific reaction and conditions used .

Scientific Research Applications

2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the dioxaborinane ring can interact with other functional groups. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol include:

  • 2,6-Dichlorophenol
  • 4,4,6-Trimethyl-1,3,2-dioxaborinane
  • 2,6-Dichloro-4-hydroxyphenol

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the dichlorophenol and dioxaborinane moieties in a single molecule. This unique combination of functional groups provides the compound with distinct chemical and biological properties that are not observed in the individual components.

Properties

IUPAC Name

2,6-dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O3/c1-7-6-12(2,3)18-13(17-7)8-4-9(14)11(16)10(15)5-8/h4-5,7,16H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSABBVYMSMVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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